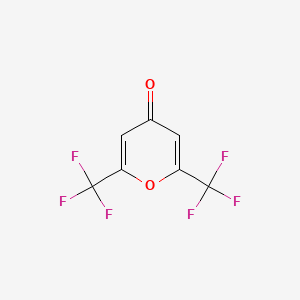

2,6-bis(trifluoromethyl)-4H-pyran-4-one

Description

Overview of 4H-Pyran-4-one Scaffolds in Contemporary Organic Synthesis

The 4H-pyran-4-one ring system, a six-membered heterocycle containing an oxygen atom and a ketone group, is a prominent feature in numerous natural products and pharmacologically relevant molecules. acs.org These scaffolds are recognized for their broad spectrum of biological activities, including antioxidant, anticancer, and antibacterial properties. nih.govnih.gov In organic synthesis, 4H-pyrans are considered valuable building blocks due to their susceptibility to various chemical transformations. mjbas.com Their synthesis is often achieved through multicomponent reactions, which allow for the efficient assembly of complex molecular structures in a single step. nih.govmjbas.com The pyran ring can undergo ring-opening and transformation reactions with nucleophiles, providing access to a diverse range of other heterocyclic systems. mdpi.com

Strategic Importance of Fluorinated Heterocycles in Synthetic Chemistry

The introduction of fluorine into heterocyclic compounds is a key strategy in modern medicinal chemistry and materials science. numberanalytics.comtandfonline.com Fluorinated heterocycles are integral to the production of pharmaceuticals, agrochemicals, polymers, and advanced materials. researchgate.netnih.gov Approximately 20-30% of pharmaceuticals and 30-40% of agrochemicals contain fluorine. numberanalytics.com The presence of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.com This is due to fluorine's high electronegativity and the strength of the carbon-fluorine bond, which can enhance metabolic stability, bioavailability, and binding affinity to biological targets. numberanalytics.comtandfonline.commdpi.com Consequently, the development of synthetic methods for creating fluorinated heterocycles is an active and important area of chemical research. nih.gov

The trifluoromethyl (-CF3) group is particularly significant in the field of organofluorine chemistry. bohrium.com It is often used as a bioisostere for a methyl or chloro group, meaning it can replace these groups in a molecule without significantly altering its shape, while profoundly changing its electronic properties. wikipedia.org The strong electron-withdrawing nature of the -CF3 group can influence the acidity and basicity of nearby functional groups. wikipedia.orgnbinno.com

Key effects of the trifluoromethyl group include:

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic oxidation, which can increase a drug's half-life. tandfonline.commdpi.com

Increased Lipophilicity : The -CF3 group is lipophilic, which can improve a molecule's ability to permeate cell membranes, a crucial factor for drug bioavailability. mdpi.comnbinno.com

Modulation of Physicochemical Properties : It can fine-tune characteristics like solubility and binding selectivity, which are critical for optimizing drug candidates. mdpi.com

Table 1: Comparison of Methyl vs. Trifluoromethyl Group Properties

| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Impact on Molecular Properties |

| Electronegativity | Lower | Significantly Higher mdpi.com | Alters electronic distribution, acidity/basicity of adjacent groups. wikipedia.orgnbinno.com |

| Size (Van der Waals radius) | Similar to Chlorine | Similar to Chlorine mdpi.com | Can act as a bioisostere for chlorine. mdpi.comwikipedia.org |

| Lipophilicity | Moderate | High | Can enhance membrane permeability and bioavailability. mdpi.comnbinno.com |

| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | Increases drug half-life and reduces metabolic breakdown. tandfonline.commdpi.comwikipedia.org |

| Bond Strength (C-H vs. C-F) | C-H: ~414 kJ/mol | C-F: ~485 kJ/mol mdpi.com | Contributes to high metabolic stability. mdpi.com |

The field of organofluorine chemistry began even before the isolation of elemental fluorine by Henri Moissan in 1886. nih.gov One of the earliest reports of an organofluorine compound was by Alexander Borodin, who performed a nucleophilic substitution of another halogen with fluoride. nih.gov The synthesis of aromatic compounds with fluorinated side chains, such as the conversion of benzotrichloride (B165768) to benzotrifluoride, was first reported by Swarts in 1898, laying the groundwork for industrial applications. nih.gov

However, the field saw its most dramatic development during World War II with the Manhattan Project. nih.gov The need for materials resistant to highly corrosive fluorine and uranium hexafluoride spurred the development of fluoropolymers. nih.gov Since the mid-20th century, research into organofluorine compounds has intensified, leading to the creation of a vast array of pharmaceuticals, agrochemicals, and materials containing perfluoroalkyl groups. wikipedia.orgitrcweb.org

2,6-bis(trifluoromethyl)-4H-pyran-4-one as a Versatile Building Block in Molecular Construction

The presence of two strongly electron-withdrawing trifluoromethyl groups makes this compound a highly electrophilic substrate. This heightened reactivity makes it an exceptionally useful building block for synthesizing a variety of other complex molecules, particularly fluorinated azaheterocycles (heterocycles containing at least one nitrogen atom). mdpi.comresearchgate.net

The pyrone ring is susceptible to regioselective reactions with nucleophiles, often leading to ring-opening transformations that form new heterocyclic systems. mdpi.com For example, reactions with nitrogen-based nucleophiles can yield valuable compounds such as:

Pyridones

Pyrazoles

Triazoles

This reactivity allows chemists to use this compound and its analogs as a starting point for constructing libraries of novel, fluorinated compounds that are of significant interest for medicinal and agrochemical research. mdpi.com The reaction of 2-methyl-6-trifluoromethyl-4-pyrone with certain reagents has been shown to produce conjugated pyrone structures with interesting photophysical properties, highlighting the diverse applications of these building blocks. nih.gov

Table 2: Examples of Heterocycles Synthesized from Fluorinated 4-Pyrone Building Blocks

| Starting Material (4-Pyrone Analog) | Reagent | Resulting Heterocycle | Reference |

| 2-Aryl-6-(trifluoromethyl)-4-pyrone | Hydrazine (B178648) | CF₃-bearing Pyrazole (B372694) | mdpi.com |

| 2-Aryl-6-(trifluoromethyl)-4-pyrone | Ammonia (B1221849)/Amines | CF₃-bearing Pyridone | mdpi.com |

| 2-Aryl-6-(trifluoromethyl)-4-pyrone | Azides | CF₃-bearing Triazole | mdpi.com |

| 2,6-Dicyano-4-pyrone | Ammonia | 2,6-Bis(hetaryl)pyridine | acs.orgnih.gov |

| 2-(2-(Dimethylamino)vinyl)-6-trifluoromethyl-4-pyrone | N-hydroxybenzimidoyl chloride | Isoxazolyl-substituted 4-pyrone | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(trifluoromethyl)pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F6O2/c8-6(9,10)4-1-3(14)2-5(15-4)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJUNGWKZOMUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=CC1=O)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401280843 | |

| Record name | 2,6-Bis(trifluoromethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847947-33-5 | |

| Record name | 2,6-Bis(trifluoromethyl)-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847947-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis(trifluoromethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation Pathways of 2,6 Bis Trifluoromethyl 4h Pyran 4 One

Nucleophilic Reaction Chemistry

The electron-deficient nature of the pyran-4-one ring system, amplified by the inductive effects of the trifluoromethyl groups at the C2 and C6 positions, makes it an excellent substrate for reactions with a wide range of nucleophiles. These reactions often proceed via an initial nucleophilic attack at the electrophilic centers of the pyrone, which can lead to ring-opening and subsequent recyclization to form new heterocyclic systems.

Reactions with Nitrogen-Centered Nucleophiles

Nitrogen-containing nucleophiles readily react with 2,6-bis(trifluoromethyl)-4H-pyran-4-one and its derivatives, serving as a foundational method for the synthesis of various nitrogen-containing heterocycles. The reaction pathways are highly dependent on the nature of the nucleophile and the reaction conditions.

The transformation of 4-pyrones into pyridones and pyridines is a well-established synthetic route. In the case of trifluoromethyl-substituted pyrones, this reaction provides a direct pathway to valuable fluorine-containing pyridine (B92270) derivatives. For instance, the reaction of 2-aryl-6-(trifluoromethyl)-4-pyrones with ammonia (B1221849) in ethanol (B145695) at elevated temperatures and pressures leads to the formation of the corresponding 4-pyridones. cas.cn This transformation involves the initial nucleophilic attack of ammonia at the C6 position, followed by the opening of the pyran ring and subsequent intramolecular cyclization and dehydration to yield the pyridone ring.

The general reaction can be summarized as follows:

| Reactant | Nucleophile | Product | Yield | Reference |

| 2-Phenyl-6-(trifluoromethyl)-4H-pyran-4-one | Ammonia (in ethanol) | 2-Phenyl-6-(trifluoromethyl)pyridin-4(1H)-one | 70% | cas.cn |

This method highlights a robust strategy for incorporating a trifluoromethyl group into a pyridine scaffold, which is of significant interest in medicinal and agrochemical research. cas.cn

The versatile electrophilic nature of the pyrone ring allows for reactions with dinucleophiles to construct more complex heterocyclic systems.

Pyrazole (B372694) Derivatives: The reaction of a 2-aryl-6-(trifluoromethyl)-4-pyrone with phenylhydrazine (B124118) demonstrates a regioselective pathway to afford a pyrazole derivative. cas.cn The reaction proceeds through a nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) at the C2 position of the pyrone, followed by an intramolecular attack of the other nitrogen atom at the C4 carbonyl carbon, leading to ring transformation and the formation of the pyrazole. cas.cn

Benzodiazepine (B76468) Derivatives: While direct synthesis of benzodiazepines from this compound is not extensively documented, the established reactivity of 1,3-dicarbonyl compounds and their synthetic equivalents with o-phenylenediamines provides a strong basis for this transformation. The pyrone can act as a 1,3-dielectrophile precursor. The reaction would likely proceed via the initial attack of one amino group of the o-phenylenediamine (B120857) on the pyrone ring, leading to ring opening, followed by cyclization of the second amino group to form the seven-membered benzodiazepine ring. This pathway is a known strategy for the synthesis of 1,5-benzodiazepines.

The presence of two trifluoromethyl groups at the C2 and C6 positions of the 4H-pyran-4-one ring profoundly influences the chemoselectivity of nucleophilic attacks. These electron-withdrawing groups render the C2 and C6 positions highly electrophilic. The carbonyl group at C4 is also an electrophilic site.

In reactions with unsymmetrical nucleophiles like phenylhydrazine, the regioselectivity of the initial attack is crucial in determining the final product structure. For 2-aryl-6-(trifluoromethyl)-4-pyrones, phenylhydrazine has been shown to attack regioselectively at the C2 and C4 positions to yield the corresponding pyrazole. cas.cn This selectivity is governed by the electronic properties of the substituents on the pyrone ring and the nature of the nucleophile. The strong electron-withdrawing trifluoromethyl group activates the adjacent C6 position, while the aryl group at C2 also influences the electrophilicity of that position. The interplay of these electronic effects, along with steric considerations, directs the nucleophile to the most favorable site of attack.

Reactions with Active Methylene (B1212753) Compounds for Conjugated Systems

The carbonyl group at the C4 position of this compound can participate in condensation reactions with active methylene compounds. This type of reaction, often a Knoevenagel condensation, is a powerful tool for the formation of new carbon-carbon double bonds and the synthesis of extended conjugated systems. researchgate.net

In a Knoevenagel condensation, a carbanion generated from an active methylene compound (e.g., malononitrile, ethyl acetoacetate) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the pyrone. Subsequent dehydration leads to the formation of a new exocyclic double bond at the C4 position. For example, the condensation of a 2-trifluoromethylchromone (a benzannulated pyran-4-one) with active methylene compounds like diethyl malonate and ethyl cyanoacetate (B8463686) has been demonstrated. researchgate.net This suggests that this compound would undergo similar reactions to yield 4-ylidene derivatives, which are highly conjugated systems.

This reaction pathway offers a versatile method for the synthesis of novel chromophores and functional materials based on the pyran framework. The general scheme for such a reaction is presented below:

| Pyrone Reactant | Active Methylene Compound | Base/Catalyst | Product Type |

| This compound | Malononitrile | Weak base (e.g., piperidine, pyridine) | 2-(2,6-bis(trifluoromethyl)-4H-pyran-4-ylidene)malononitrile |

| This compound | Ethyl acetoacetate | Weak base (e.g., piperidine, pyridine) | Ethyl 2-(2,6-bis(trifluoromethyl)-4H-pyran-4-ylidene)-3-oxobutanoate |

Cycloaddition Chemistry

The conjugated diene system within the 4H-pyran-4-one ring allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. In such reactions, the pyrone can act as either the diene or, less commonly, the dienophile, depending on the electronic nature of the reaction partner. The presence of two electron-withdrawing trifluoromethyl groups significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the diene system, making this compound a highly electron-deficient diene.

This electronic feature makes it a prime candidate for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. While specific examples of Diels-Alder reactions involving this compound are not extensively reported, the reactivity of similar fluorinated pyrones suggests its potential in [4+2] cycloadditions. For instance, 4H-pyrazoles bearing electron-withdrawing fluoro substituents are known to react rapidly as Diels-Alder dienes. mit.edu By analogy, this compound is expected to be a reactive diene, providing a pathway to complex bicyclic systems that would be difficult to access through other synthetic routes.

[3+2]-Cycloaddition Reactions (e.g., with 1,3-dipoles)

The [3+2]-cycloaddition, also known as the 1,3-dipolar cycloaddition, is a powerful reaction for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.org In the context of 4-pyrones, the carbon-carbon double bonds within the pyran ring can act as dipolarophiles. This reaction provides a direct route to various fused and spirocyclic heterocyclic systems. fu-berlin.de

The reactivity of the pyranone system in these cycloadditions is influenced by its electronic properties. While electron-donating groups on the pyrone ring can enhance reactivity, the strong electron-withdrawing nature of the two trifluoromethyl groups in this compound significantly deactivates the double bonds towards reactions with certain 1,3-dipoles. For instance, studies on related enamino-substituted 4-pyrones noted that reactions with organic azides and diphenylnitrilimine did not yield the desired cycloaddition products, likely due to the electron-withdrawing character of the pyrone ring. nih.gov However, cycloaddition reactions remain a key strategy for functionalizing pyrone systems, with the outcome often depending on the specific 1,3-dipole and reaction conditions employed. rsc.org

Formation of Isoxazolyl-Substituted Pyranones

Isoxazole moieties can be introduced onto a pyranone scaffold via the [3+2]-cycloaddition reaction between a suitable pyranone derivative and a nitrile oxide, a common 1,3-dipole. While direct cycloaddition on the C=C bonds of this compound is challenging, functionalization of the pyranone core can enable such transformations.

A relevant example involves the synthesis of 2,6-bis(isoxazolyl)-4-pyrone from a 2,6-bis((E)-2-(dimethylamino)vinyl)-4H-pyran-4-one derivative. nih.gov The reaction proceeds via a cycloaddition with benzonitrile (B105546) oxide, which is generated in situ. This transformation occurs chemoselectively at the electron-rich enamino fragments rather than the pyrone ring's endocyclic double bonds. nih.gov

| Starting Material | Reagent | Product | Yield |

| 2,6-bis((E)-2-(dimethylamino)vinyl)-4H-pyran-4-one | Benzonitrile Oxide | 2,6-bis(5-phenylisoxazol-3-yl)-4H-pyran-4-one | 39% |

Table 1: Synthesis of a bis(isoxazolyl)-pyranone via [3+2]-cycloaddition on a pyranone derivative. nih.gov

Ring-Opening and Ring-Contraction Transformations

The electrophilic nature of the pyranone ring, particularly at the C-2 and C-6 positions, makes it susceptible to nucleophilic attack. This often initiates a cascade of reactions leading to the opening of the pyran ring, which can be followed by recyclization to form new heterocyclic structures.

Chemoselective Ring-Opening for Heterocycle Construction

The reaction of trifluoromethyl-substituted 4-pyrones with various N-nucleophiles is a well-established and efficient strategy for constructing a range of fluorinated azaheterocycles. researchgate.net The process typically involves a chemoselective attack by the nucleophile at the C-2 position, followed by ring-opening and subsequent intramolecular cyclization.

Studies on the closely related 2-aryl-6-(trifluoromethyl)-4-pyrones demonstrate this pathway. These compounds react with nucleophiles such as ammonia, sodium azide (B81097), and phenylhydrazine to afford pyridones, triazoles, and pyrazoles, respectively. nih.govurfu.ru The regioselectivity of the attack is dictated by the electronic properties of the pyrone ring, with the trifluoromethyl group activating the adjacent carbon for nucleophilic addition. urfu.ru

| Pyranone Substrate | Nucleophile | Reaction Conditions | Product | Yield |

| 2-phenyl-6-(trifluoromethyl)-4H-pyran-4-one | Ammonia (NH₃) | Ethanol, 120 °C, 10 h | 6-phenyl-2-(trifluoromethyl)pyridin-4(1H)-one | 70% |

| 2-phenyl-6-(trifluoromethyl)-4H-pyran-4-one | Sodium Azide (NaN₃) | DMSO | 5-methyl-3-phenyl-1-(2,2,2-trifluoroacetyl)-1H-1,2,3-triazole | 55% |

| 2-phenyl-6-(trifluoromethyl)-4H-pyran-4-one | Phenylhydrazine | - | 1,5-diphenyl-3-(3,3,3-trifluoro-2-oxopropyl)-1H-pyrazole | - |

Table 2: Heterocycle construction via chemoselective ring-opening of a 2-aryl-6-(trifluoromethyl)-4-pyrone. nih.govurfu.ru

Divergent Synthetic Outcomes Modulated by Reaction Conditions

Divergent synthesis, the ability to generate different products from a common substrate by simply tuning the reaction conditions, is a key feature of modern organic chemistry. beilstein-journals.org The reactivity of 4-pyrones is often highly sensitive to parameters such as solvent, temperature, acidity, and the nature of the catalyst, allowing for divergent synthetic outcomes. nih.govurfu.ru

For fluorinated substrates in particular, subtle changes in conditions can lead to completely different reaction pathways. For example, in the cycloaddition reactions of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane, the choice of solvent dictates the product structure. rsc.org Using N,N-dimethylacetamide (DMAc) as the solvent yields bis(trifluoromethyl)pyrazolines via a [3+2] cycloaddition, whereas changing the solvent to 1,2-dichloroethane (B1671644) (DCE) results in the formation of bis(trifluoromethyl)cyclopropanes through a [2+1] cycloaddition. rsc.org Similarly, reactions of 2-trifluoromethyl-1,3-conjugated enynes with N-acetylated 2-aminomalonates can yield either pyrrolidine (B122466) derivatives or gem-difluoro-1,3-conjugated enyne derivatives depending on the substrate. nih.gov This principle highlights the potential to control the reaction pathways of this compound to access a diverse range of molecular architectures.

Derivatization and Functional Group Interconversions on the Pyranone Scaffold

Modification of Substituent Groups (e.g., cyano groups for hetaryl pyrones)

The subject compound, this compound, features highly stable trifluoromethyl groups which are not readily converted into other functionalities under typical conditions. nih.govmdpi.com However, the principle of modifying substituent groups on the pyranone ring is a powerful strategy for creating diverse heterocyclic structures.

An illustrative example, as suggested by the section's title, is the derivatization of pyrones bearing cyano substituents. In the case of 2,6-dicyano-4-pyrone, the cyano groups serve as versatile handles for functional group interconversion. nih.gov These groups can react selectively with nucleophiles and 1,3-dipoles without opening the pyranone ring. For instance, reactions with hydroxylamine (B1172632) or nitrile oxides proceed via attack at the cyano groups, leading to the formation of pyrones bearing 1,2,4-oxadiazole (B8745197) and tetrazole moieties. nih.gov This approach allows for the construction of symmetrical and unsymmetrical 2,6-bis(hetaryl)-4-pyrones, demonstrating how substituent modification on the pyranone scaffold can be used to build complex molecular triads. nih.gov

Acylation Reactions for Advanced Architectures

Acylation reactions of pyrone frameworks are a pivotal strategy for the elaboration of their molecular structure, enabling the introduction of keto-functionalities that serve as handles for further chemical transformations. These reactions can lead to the construction of more complex, advanced architectures with potential applications in medicinal chemistry and materials science. While direct acylation studies on this compound are not extensively documented, the reactivity of related pyrone systems provides insight into potential transformation pathways.

The introduction of acyl groups onto a 4-pyrone ring can be challenging due to the electron-deficient nature of the heterocyclic system. The presence of two strongly electron-withdrawing trifluoromethyl groups in this compound is expected to further deactivate the ring, making it less susceptible to classical electrophilic acylation methods like the Friedel-Crafts reaction. sigmaaldrich.comorganic-chemistry.org However, acylation has been successfully achieved on other pyrone derivatives, particularly those bearing activating hydroxyl groups.

For instance, the Kostanecki-Robinson acylation, a reaction that typically involves the acylation of o-hydroxyaryl ketones to form chromones and flavones, has been applied to 3-acyl-4-hydroxy-2-pyrones, demonstrating a pathway to more complex fused heterocyclic systems. documentsdelivered.com This suggests that functionalized derivatives of this compound, if accessible, could be valuable precursors for acylation.

Research on pyran-2,4,6-trione has shown that acylation can proceed via different pathways depending on the acylating agent. Reaction with benzoyl chloride leads to O-acylation, yielding a 4-benzoyloxypran-2,6(3H)-dione, while reaction with ethoxycarbonylacetyl chloride results in a bis-C-acyl derivative. rsc.org This highlights the nuanced reactivity of the pyrone core and the potential for selective functionalization.

In the absence of activating groups, alternative strategies may be required for the acylation of this compound. One possible approach could involve the generation of a more nucleophilic pyrone species through deprotonation at the C3 or C5 positions, if achievable, followed by reaction with an acylating agent. Another avenue could be the use of modern cross-coupling methodologies.

The following table summarizes acylation reactions performed on various pyrone precursors, which can serve as a reference for potential future studies on this compound.

Table 1: Examples of Acylation Reactions on Pyrone Derivatives

| Pyrone Substrate | Acylating Agent | Product | Reference |

|---|---|---|---|

| Pyran-2,4,6-trione | Benzoyl chloride | 4-Benzoyloxypran-2,6(3H)-dione (O-acylation) | rsc.org |

| Pyran-2,4,6-trione | Ethoxycarbonylacetyl chloride | 3,5-bis(Ethoxycarbonylacetyl)pyran-2,4,6-trione (C-acylation) | rsc.org |

Future research into the acylation of this compound will be crucial for unlocking the full potential of this compound as a building block for advanced molecular architectures. The development of novel catalytic systems or reaction conditions will likely be necessary to overcome the inherent electronic deactivation of the pyrone ring.

Mechanistic Investigations of Reactions Involving 2,6 Bis Trifluoromethyl 4h Pyran 4 One

Influence of the Trifluoromethyl Group on Reaction Mechanisms

The two trifluoromethyl (-CF3) groups are the primary determinants of the chemical behavior of 2,6-bis(trifluoromethyl)-4H-pyran-4-one. Their strong electron-withdrawing properties activate the pyranone ring and direct the course of its reactions.

Electronic Effects and Enhanced Electrophilicity of the Pyranone Ring

The trifluoromethyl group is recognized as one of the most potent electron-withdrawing groups in organic chemistry, primarily through its strong negative-inductive effect (-I). nih.gov In this compound, these two groups flank the ring oxygen, extensively delocalizing electron density from the heterocyclic system. This effect significantly enhances the electrophilic character of the pyranone ring.

The C-F bond's high polarity and the cumulative effect of three fluorine atoms make the -CF3 group highly electronegative. mdpi.com This intense electron withdrawal renders the carbon atoms of the pyranone ring, particularly at the C2, C4, and C6 positions, significantly electron-deficient and thus highly susceptible to attack by nucleophiles. The electrophilicity of this pyranone is substantially greater than that of its non-fluorinated or methyl-substituted analogs. nih.govmdpi.com This activation increases the reactivity of adjacent electrophilic sites, making the compound a powerful substrate for various chemical transformations. nih.gov

| Substituent at C2 and C6 | Electronic Effect | Relative Electrophilicity of the Ring | Reactivity towards Nucleophiles |

|---|---|---|---|

| -CH3 (Methyl) | Electron-donating (Inductive) | Low | Low |

| -H (Hydrogen) | Neutral | Moderate | Moderate |

| -CF3 (Trifluoromethyl) | Strongly Electron-withdrawing (Inductive) | Very High | High |

Regioselective Directing Effects in Nucleophilic Addition and Substitution

The pronounced electrophilicity at multiple sites within this compound leads to questions of regioselectivity in nucleophilic reactions. The primary electrophilic centers are the carbonyl carbon (C4) and the vinylic carbons bearing the trifluoromethyl groups (C2 and C6). The powerful inductive effects of the -CF3 groups strongly activate the C2 and C6 positions, making them susceptible to nucleophilic attack, often leading to addition-elimination sequences. nih.gov

The reaction of 2-aryl-6-(trifluoromethyl)-4-pyrones with N-nucleophiles demonstrates this regioselectivity, where attack often occurs at the C2 and C4 positions. urfu.rumdpi.com For this compound, the symmetry of the molecule means the C2 and C6 positions are electronically equivalent. Nucleophilic attack at these positions can result in a ring-opening transformation, a common reaction pathway for 4-pyrones. urfu.rumdpi.com The choice between attack at C4 (carbonyl addition) versus C2/C6 (conjugate addition/vinylic substitution) can be influenced by the nature of the nucleophile (hard vs. soft) and the specific reaction conditions, leading to unusual regioselectivity. nih.gov

| Nucleophile Type | Potential Site of Attack | Plausible Reaction Type | Governing Factor |

|---|---|---|---|

| Hard Nucleophiles (e.g., RLi, Grignards) | C4 (Carbonyl Carbon) | Carbonyl Addition | Charge Control |

| Soft Nucleophiles (e.g., Amines, Thiolates) | C2 / C6 Positions | Conjugate Addition / Ring Opening | Orbital Control |

| N-Nucleophiles (e.g., Phenylhydrazine) | C2 and C4 Positions | Ring-opening Transformation | Reaction Conditions |

Stabilization of Reaction Intermediates and Transition States

A key aspect of the influence of the trifluoromethyl groups is their ability to stabilize anionic intermediates and the associated transition states formed during nucleophilic attack. nih.gov When a nucleophile adds to the C2 or C6 position of the pyranone ring, a negatively charged intermediate, akin to a Meisenheimer complex, is formed.

The potent electron-withdrawing nature of the -CF3 groups is highly effective at delocalizing and stabilizing this developing negative charge. nih.gov This stabilization lowers the activation energy of the nucleophilic addition step, thereby accelerating the reaction rate. The charge delocalization can also influence the stereochemical outcome of reactions by stabilizing specific conformers of the transition state. nih.gov This effect is crucial for facilitating reactions that might otherwise be energetically unfavorable with less electrophilic pyranones.

Solvent and Catalytic Effects on Reaction Pathways

The course of reactions involving this compound is not solely determined by its intrinsic electronic properties but is also highly sensitive to the reaction environment, including the choice of solvent and the presence of catalysts.

Role of Solvent Polarity in Chemoselectivity and Reaction Rate

Solvent polarity can significantly modulate the reaction pathways of this compound. urfu.rumdpi.com Nucleophilic attacks on the highly polarized pyranone ring often proceed through charged, polar transition states and intermediates. Polar solvents are effective at stabilizing these charged species through solvation. duke.eduresearchgate.net

This stabilization generally leads to an increase in the reaction rate, as the energy of the transition state is lowered relative to the reactants. epfl.ch In nonpolar solvents, the lack of stabilization for polar intermediates can slow down or inhibit reactions. rsc.org Furthermore, solvent polarity can influence chemoselectivity. For instance, in a reaction where both carbonyl addition and conjugate addition are possible, a more polar solvent might preferentially accelerate the pathway that involves a more charge-separated transition state. duke.edu The choice of solvent can therefore be a critical parameter for controlling the outcome of a reaction. For example, in related pyran annulation reactions, switching from dichloromethane (B109758) to the more oxygenated diethyl ether was found to dramatically improve the product profile by eliminating side reactions. nih.gov

| Solvent | Relative Polarity | Effect on Charged Intermediates | Predicted Relative Reaction Rate |

|---|---|---|---|

| Hexane | Low (0.009) | Minimal Stabilization | Slow |

| Dichloromethane (CH2Cl2) | Medium (0.309) | Moderate Stabilization | Moderate |

| Acetonitrile (CH3CN) | High (0.460) | Strong Stabilization | Fast |

| Water | Very High (1.000) | Very Strong Stabilization | Very Fast |

Note: Polarity values are illustrative. Actual reaction rates depend on the specific nucleophile and reaction mechanism.

Mechanistic Role of Catalysts in Pyranone Synthesis and Transformations

Catalysts play a vital role in both the synthesis of the pyranone ring and its subsequent transformations. In the synthesis of related trifluoromethylated 4H-pyrans from β-CF3-1,3-enynes, a silver catalyst (AgNO3) is employed. researchgate.netnih.gov Mechanistically, the Ag(I) salt likely acts as a π-acid, coordinating to the alkyne moiety of the enyne. This activation facilitates the nucleophilic attack by the β-ketothioamide, initiating a cascade of intermolecular hydroarylation and intramolecular cyclization to form the 4H-pyran ring. researchgate.netnih.gov

For transformations of the this compound ring, Lewis acid catalysts are particularly effective. A Lewis acid can coordinate to the lone pair of electrons on the carbonyl oxygen atom. This coordination further withdraws electron density from the pyranone ring, significantly increasing its electrophilicity and making it even more susceptible to attack by weak nucleophiles. This catalytic activation can enable reactions that would not proceed under uncatalyzed conditions and can also influence the regioselectivity of the nucleophilic attack. Heterogeneous catalysts, such as metal-organic frameworks (MOFs), have also been used in the synthesis of 4H-pyrans, where they can facilitate multicomponent reactions. nih.gov

| Catalyst Type | Example | Reaction Type | Proposed Mechanistic Role |

|---|---|---|---|

| Lewis Acid | TiCl4, AlCl3 | Transformation (e.g., Nucleophilic Addition) | Activation of the C4 carbonyl group by coordination, increasing ring electrophilicity. |

| Transition Metal (π-acid) | AgNO3 | Synthesis (from enynes) | Activation of alkyne/alkene π-systems towards nucleophilic attack. researchgate.netnih.gov |

| Heterogeneous MOF | Cu2(NH2-BDC)2(DABCO) | Synthesis (Multicomponent) | Provides active sites for condensation and cyclization steps. nih.gov |

| Biopolymer | Sodium Alginate | Synthesis (Multicomponent) | Acts as a green organocatalyst, facilitating the reaction sequence. nih.gov |

Tautomerism and Conformational Equilibria in Pyranone Derivatives

The conversion of 4-pyrones into other heterocyclic systems, such as pyridones, introduces possibilities for tautomerism, a phenomenon where isomers readily interconvert, typically through the migration of a proton. The presence of highly electronegative trifluoromethyl groups on the resulting heterocyclic rings significantly influences these equilibria.

Analysis of 4-Pyridone/4-Pyridinol Tautomerism in Recyclized Products

The reaction of 4-pyrone derivatives with nitrogen-based nucleophiles like ammonia (B1221849) can lead to a ring transformation, yielding 4-pyridone structures. urfu.ru These resulting pyridones, particularly those substituted with trifluoromethyl groups, exist in a dynamic equilibrium between two tautomeric forms: the 4-pyridone (keto) form and the 4-pyridinol (enol) form.

The equilibrium position is highly sensitive to the surrounding environment. Generally, the 4-pyridone form is favored in polar solvents and the solid state, whereas the 4-hydroxypyridine (B47283) (pyridinol) tautomer can become more significant in the gas phase or nonpolar solvents. wuxibiology.com The stability of the 4-pyridone tautomer is often attributed to its amide-like resonance, which is more favorable in polar environments that can stabilize the charge-separated resonance structures.

Computational studies, including ab initio calculations, have been employed to determine the relative stabilities of these tautomers. For the parent compounds, calculations combining geometry optimization, polarization functions, and correlation energy have estimated that 4-hydroxypyridine is more stable than 4-pyridone in the gas phase. wayne.edu However, the introduction of two powerful electron-withdrawing trifluoromethyl groups at the 2- and 6-positions is expected to drastically alter this balance. These groups reduce the electron density of the pyridine (B92270) ring and decrease the basicity of the ring nitrogen, which can affect the stability of the protonated intermediate involved in the tautomeric interconversion. nih.gov

The equilibrium constants for this tautomerism can be investigated experimentally using spectroscopic methods like NMR. ruc.dk The chemical shifts of the ring protons and carbons are distinct for each tautomer, allowing for the determination of their relative concentrations in various solvents.

Below is a table summarizing the factors that influence the 4-pyridone/4-pyridinol equilibrium.

| Factor | Predominant Tautomer | Rationale |

| Solvent Polarity | 4-Pyridone in polar solvents; 4-Pyridinol in nonpolar solvents | Polar solvents stabilize the more polar amide-like keto form. |

| Physical State | 4-Pyridone in solid state; 4-Pyridinol favored in gas phase | Crystal packing forces often favor the hydrogen-bonded dimer of the pyridone form. |

| Substituent Effects | Varies (Electron-withdrawing groups like -CF₃ may favor the pyridinol form by increasing the acidity of the OH group) | Electronic effects alter the acidity/basicity of the functional groups and the aromaticity of the ring. |

Influence of Adjacent Heterocyclic Moieties on Tautomeric Equilibria

When this compound is used as a building block, subsequent reactions can yield 4-pyridones flanked by other heterocyclic rings at the 2- and 6-positions. The nature of these adjacent moieties has a profound impact on the 4-pyridone/4-pyridinol tautomeric equilibrium. nih.gov

Different heterocyclic systems (e.g., oxadiazoles, tetrazoles, pyrazoles) exert distinct electronic and steric effects on the central pyridone ring. nih.govresearchgate.net

Electronic Effects: An electron-withdrawing heterocyclic substituent will further decrease the electron density of the pyridone ring, potentially increasing the acidity of the N-H proton in the pyridone form or the O-H proton in the pyridinol form. This modulation of acidity can shift the equilibrium. Conversely, an electron-donating group would have the opposite effect.

Steric Effects: Bulky heterocyclic groups can influence the planarity of the system or hinder solvation, which in turn can affect the relative stability of the tautomers.

Intramolecular Hydrogen Bonding: The adjacent heterocycle may contain nitrogen or oxygen atoms capable of forming intramolecular hydrogen bonds with the N-H or O-H group of the central ring. Such interactions can significantly stabilize one tautomer over the other.

Research on 2,6-bis(hetaryl)pyridines derived from pyrone precursors has specifically highlighted the need to analyze the influence of these adjacent azolyl groups on the tautomeric balance. nih.gov This area of investigation is critical for understanding the structural and electronic properties of these complex molecules, which are often designed for applications as ligands in coordination chemistry.

Elucidation of Specific Reaction Mechanisms via Experimental and Computational Approaches

Understanding the precise pathways by which this compound and its derivatives react requires a synergistic approach, combining experimental observations with high-level computational modeling.

Experimental Approaches: Experimental studies typically involve reacting the pyrone with a nucleophile and analyzing the resulting products. For instance, the reaction of 2-aryl-6-(trifluoromethyl)-4-pyrone with ammonia in ethanol (B145695) at elevated temperatures yields the corresponding 2-aryl-6-(trifluoromethyl)pyridin-4(1H)-one. urfu.ru The mechanism is understood to involve a nucleophilic attack by ammonia at the C2 or C6 position of the pyrone ring, followed by ring-opening and subsequent recyclization with the elimination of water to form the pyridone ring. The progress of such reactions is monitored using techniques like Thin-Layer Chromatography (TLC), and the final products are characterized using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure. researchgate.net

Computational Approaches: Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to map out the entire reaction coordinate. researchgate.netorientjchem.org These methods can be used to:

Model Reactant and Product Structures: Calculate the optimized geometries and energies of all species involved in the reaction.

Identify Intermediates and Transition States: Locate the structures of transient intermediates and the high-energy transition states that connect them. This allows for the determination of activation energy barriers for each step of the reaction.

Simulate Solvent Effects: Incorporate implicit or explicit solvent models to understand how the reaction medium influences the mechanism and energetics. wayne.edu

Analyze Tautomeric Stabilities: Calculate the relative free energies of different tautomers to predict their equilibrium concentrations, which complements experimental NMR data. ruc.dk

For example, DFT calculations can be used to model the ring-opening of the 4-pyrone by a nucleophile, the subsequent rotation around single bonds, and the final ring-closing step to form the pyridone. By comparing the calculated energy barriers for different possible pathways, the most likely reaction mechanism can be identified. This computational insight is invaluable for rationalizing experimental outcomes, such as the regioselectivity of a reaction, and for predicting the reactivity of new, yet-to-be-synthesized derivatives.

The table below outlines the complementary roles of experimental and computational methods in mechanistic studies.

| Method | Information Provided | Examples |

| Experimental | Product structure, reaction kinetics, direct observation of species | NMR, IR Spectroscopy, X-ray Crystallography, Mass Spectrometry |

| Computational | Transition state structures, reaction energy profiles, relative stabilities of isomers | Density Functional Theory (DFT), Ab initio calculations |

Computational and Advanced Spectroscopic Characterization of 2,6 Bis Trifluoromethyl 4h Pyran 4 One

Quantum Chemical Calculations

Quantum chemical calculations have emerged as indispensable tools in modern chemistry, providing profound insights into the electronic structure, stability, and reactivity of molecules. These computational methods allow for the detailed investigation of molecular properties that can be challenging to determine experimentally. For 2,6-bis(trifluoromethyl)-4H-pyran-4-one, a compound characterized by the presence of a pyranone core and strongly electron-withdrawing trifluoromethyl groups, quantum chemical calculations offer a powerful approach to elucidate its fundamental characteristics. By solving approximations of the Schrödinger equation, these methods can predict a wide range of properties, from geometric parameters to electronic transitions.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org Its popularity stems from a favorable balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules like this compound. nih.govnih.gov DFT is grounded in the principle that the energy of a system can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction. This simplification allows for the efficient calculation of molecular properties, including optimized geometries, reaction energies, and electronic characteristics. researchgate.net The application of DFT provides a robust theoretical framework for understanding the influence of the trifluoromethyl substituents on the pyran-4-one ring system.

Geometry optimization is a fundamental computational procedure used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. arxiv.orgscispace.com For this compound, DFT calculations, often employing hybrid functionals like B3LYP in conjunction with a basis set such as 6-311++G(d,p), are used to locate this minimum energy structure. The process iteratively adjusts the positions of the atoms until the forces on each atom are negligible, resulting in a stable conformation.

The analysis reveals key structural parameters, including bond lengths, bond angles, and dihedral angles. In the case of this compound, the pyran-4-one ring is expected to adopt a largely planar conformation, though minor puckering may occur. The strong electronegativity of the fluorine atoms in the trifluoromethyl groups influences the geometry by inducing changes in the bond lengths and angles of the heterocyclic ring compared to unsubstituted 4H-pyran-4-one. A comparison between the computed parameters and experimental data, if available from techniques like X-ray crystallography, is crucial for validating the computational model. mdpi.com

| Parameter | Bond/Angle | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | O1–C2 | 1.365 |

| C2–C3 | 1.348 | |

| C3–C4 | 1.455 | |

| C4=O5 | 1.221 | |

| C2–C(F3) | 1.490 | |

| C–F (avg.) | 1.335 | |

| Bond Angle | C6–O1–C2 | 122.5 |

| O1–C2–C3 | 121.0 | |

| C2–C3–C4 | 123.0 | |

| C3–C4–C5 | 117.0 | |

| O1–C2–C(F3) | 115.5 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -7.85 |

| LUMO Energy (ELUMO) | -2.50 |

| Energy Gap (ΔE) | 5.35 |

Natural Bond Orbital (NBO) analysis is a computational method that transforms the canonical, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonding, such as lone pairs and two-center bonds. q-chem.com This analysis provides a quantitative description of bonding interactions and intramolecular charge transfer. rsc.orgwisc.edu By examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs, it is possible to identify key stabilizing effects within the molecule, a concept known as hyperconjugation.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O1 | π(C2–C3) | 25.8 |

| LP(2) O5 | π(C3–C4) | 18.5 |

| π(C2–C3) | π(C4=O5) | 15.2 |

| π(C5–C6) | π(C4=O5) | 14.9 |

The distribution of electron density within a molecule is fundamental to its chemical behavior, dictating the sites susceptible to electrophilic or nucleophilic attack. DFT calculations can be used to compute the Molecular Electrostatic Potential (MEP), which maps the charge distribution onto the molecular surface. The MEP is a visual tool where different colors represent varying electrostatic potentials. rsc.org Regions of negative potential (typically colored red) are electron-rich and are prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles.

In this compound, the MEP map is expected to show a significant region of negative potential around the carbonyl oxygen (O5) due to its high electronegativity and lone pairs of electrons, identifying it as a primary site for electrophilic attack. Conversely, the carbonyl carbon (C4) and the carbons attached to the trifluoromethyl groups (C2 and C6) would exhibit positive potential, making them susceptible to nucleophilic attack. The strongly electron-withdrawing nature of the CF₃ groups enhances the electrophilicity of the pyran ring. mdpi.com

| Region | Atom(s) | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen | O5 | Negative (Red) | Site for electrophilic attack |

| Carbonyl Carbon | C4 | Positive (Blue) | Site for nucleophilic attack |

| Ring Carbons (adjacent to CF₃) | C2, C6 | Positive (Blue) | Sites for nucleophilic attack |

| Trifluoromethyl Groups | F atoms | Slightly Negative (Yellow/Green) | Contributes to overall electrophilicity |

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for investigating the properties of molecules in their electronically excited states. faccts.de TD-DFT is widely used to predict electronic absorption spectra (UV-Visible spectra) by calculating the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied to an unoccupied orbital, and the corresponding oscillator strengths, which relate to the intensity of the absorption band. cnr.it

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions involved (e.g., n→π* or π→π). nih.gov The pyran-4-one chromophore typically exhibits π→π transitions at shorter wavelengths (higher energy) and n→π* transitions at longer wavelengths (lower energy). The presence of trifluoromethyl groups can induce a shift in these absorption bands (a chromic shift) compared to the parent compound. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the photophysical behavior of the molecule. escholarship.org

| Transition | Excitation Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 315 | 0.008 | n → π* (HOMO → LUMO) |

| S0 → S2 | 255 | 0.450 | π → π* (HOMO-1 → LUMO) |

| S0 → S3 | 220 | 0.120 | π → π* (HOMO → LUMO+1) |

Ab Initio and Semi-Empirical Methods for Electronic Structure Investigations

Computational chemistry provides indispensable tools for understanding the electronic structure of molecules like this compound. Ab initio and semi-empirical methods are two major classes of quantum chemical calculations employed for this purpose.

Semi-empirical methods offer a faster, albeit less rigorous, alternative. researchgate.net These methods are based on the same fundamental framework as ab initio calculations but incorporate experimental data and approximations to simplify the complex calculations. This makes them suitable for larger molecules or for preliminary analyses. covenantuniversity.edu.ng Density Functional Theory (DFT) is a complimentary computational method that has been used to provide insight into the substituent effects on the stability and reactivity of pyranone compounds. covenantuniversity.edu.ng For this compound, these methods could be employed to rapidly screen for stable conformations and predict electronic properties, providing valuable guidance for experimental studies.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are vital for confirming the molecular structure and probing the chemical environment of atoms within a molecule. For this compound, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides a comprehensive structural picture.

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of a molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two protons at the C3 and C5 positions are chemically equivalent and should therefore produce a single signal.

Chemical Shift (δ): This signal is anticipated to appear in the downfield region of the spectrum. The protons are attached to sp²-hybridized carbons and are deshielded by the adjacent electron-withdrawing carbonyl group (C=O) and the inductive effect of the trifluoromethyl (CF₃) groups transmitted through the ring's oxygen atom. For comparison, the vinylic protons in the related 2,6-dimethyl-4H-pyran-4-one appear at approximately 6.04 ppm. A similar or even more downfield shift would be expected for the title compound.

Spin-Spin Coupling: Since the C3 and C5 protons are equivalent, they will not split each other. Long-range coupling to the fluorine atoms of the CF₃ groups might occur, which could result in a finely split singlet or a narrow multiplet.

Table 1: Predicted ¹H NMR Data for this compound This table contains predicted data based on chemical principles and analogous compounds, as direct experimental values were not found in the searched literature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-3, H-5 | > 6.0 | Singlet (s) or narrow multiplet |

¹⁹F NMR is particularly useful for characterizing fluorine-containing compounds due to its high sensitivity and wide range of chemical shifts. chemrxiv.org

Chemical Shift (δ): The two trifluoromethyl groups in this compound are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single sharp signal. The chemical shift of CF₃ groups can vary significantly depending on their electronic environment. For trifluoromethyl groups attached to an sp² carbon adjacent to an oxygen atom, the signal typically appears in a specific region of the spectrum. For instance, trifluoromethyl groups in α-oxygenated compounds have been observed between δ -77 and -79 ppm. researchgate.net

Coupling: This singlet would likely be sharp, as coupling to the distant protons (H-3/H-5) would be weak (long-range coupling).

Table 2: Predicted ¹⁹F NMR Data for this compound This table contains predicted data based on chemical principles and analogous compounds, as direct experimental values were not found in the searched literature.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| 2x -CF₃ | -60 to -80 | Singlet (s) |

¹³C NMR provides information about the carbon framework of the molecule. Due to the molecule's symmetry, four distinct signals are expected in the ¹³C NMR spectrum.

C4 (Carbonyl Carbon): The carbonyl carbon (C=O) is the most deshielded and will appear furthest downfield, typically in the range of δ 170-190 ppm.

C2 and C6: These carbons, bonded to the highly electronegative CF₃ groups and the ring oxygen, will also be significantly deshielded. The carbon of the CF₃ group itself will appear as a quartet due to one-bond coupling with the three fluorine atoms.

C3 and C5: These carbons are bonded to hydrogen and will appear in the vinylic region, typically between δ 110-140 ppm.

Two-dimensional (2D) NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for unambiguous assignment of these signals.

HSQC: An HSQC spectrum correlates protons with the carbons to which they are directly attached. It would show a single cross-peak connecting the ¹H signal of H-3/H-5 to the ¹³C signal of C-3/C-5.

HMBC: An HMBC spectrum reveals longer-range correlations (typically over 2-3 bonds). It would be crucial for confirming the full structure by showing correlations from the H-3/H-5 protons to the quaternary carbons C-2/C-6 and the carbonyl carbon C-4.

Table 3: Predicted ¹³C NMR Assignments for this compound This table contains predicted data based on chemical principles and analogous compounds, as direct experimental values were not found in the searched literature.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected HMBC Correlations from H-3/H-5 |

|---|---|---|

| C-4 (C=O) | 170 - 190 | Yes (²JCH) |

| C-2, C-6 | 150 - 170 (quartet due to C-F coupling) | Yes (²JCH) |

| C-3, C-5 | 110 - 140 | No (direct attachment, seen in HSQC) |

| -CF₃ | 115 - 125 (quartet due to ¹JCF) | Yes (³JCH) |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would be dominated by absorptions from its key functional groups.

C=O Stretch: A strong, sharp absorption band is expected for the carbonyl group (C=O) stretch. In cyclic ketones and pyrones, this band typically appears in the range of 1650-1700 cm⁻¹. For comparison, various substituted 4H-pyrans show this band between 1664 and 1688 cm⁻¹. nih.gov

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the pyran ring would give rise to one or more bands in the 1600-1650 cm⁻¹ region.

C-O-C Stretch: The asymmetric and symmetric stretching of the ether linkage (C-O-C) in the ring would produce strong bands in the fingerprint region, typically around 1250-1050 cm⁻¹.

C-F Stretch: The carbon-fluorine bonds of the CF₃ groups will produce very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ region. These are often the most intense peaks in the spectra of fluorinated compounds.

Table 4: Predicted Principal IR Absorption Bands for this compound This table contains predicted data based on chemical principles and analogous compounds, as direct experimental values were not found in the searched literature.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 1660 - 1700 | C=O (carbonyl) stretch | Strong |

| 1600 - 1650 | C=C (alkene) stretch | Medium |

| 1100 - 1300 | C-F stretch | Very Strong |

| 1050 - 1250 | C-O-C (ether) stretch | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). longdom.org Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure masses with accuracies in the sub-parts-per-million (ppm) range. longdom.orgufl.edu This level of precision allows for the differentiation between molecules with the same nominal mass but different elemental formulas. rsc.org

For this compound, the molecular formula is C₇H₂F₆O₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated value serves as a benchmark for experimental HRMS measurements. A measured mass that falls within a narrow tolerance (typically < 5 ppm) of the calculated mass provides strong evidence for the assigned molecular formula. emory.edu

The process of accurate mass determination involves careful instrument calibration with known standards and often uses a lock mass to correct for any instrument drift during the analysis. The ionization method, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be chosen based on the analyte's properties to generate the parent-derived ion, typically the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.

| Element | Isotope | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 7 | 12.000000 | 84.000000 |

| Hydrogen | ¹H | 2 | 1.007825 | 2.015650 |

| Fluorine | ¹⁹F | 6 | 18.998403 | 113.990418 |

| Oxygen | ¹⁶O | 2 | 15.994915 | 31.989830 |

| Calculated Exact Mass [M] | 232.0059 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties.

The process begins with growing a high-quality single crystal of this compound. When this crystal is exposed to a focused beam of X-rays, the electrons of the atoms diffract the X-rays in a specific pattern. By rotating the crystal and collecting the diffraction data, a three-dimensional map of the electron density within the crystal can be constructed. From this map, the positions of the individual atoms are determined, revealing the molecule's precise structure.

While specific crystallographic data for this compound is not publicly available, the structures of numerous pyranone and trifluoromethyl-containing organic compounds have been resolved. researchgate.netresearchgate.netresearchgate.netmdpi.com These studies confirm that the technique would unambiguously determine the planarity of the pyranone ring and the geometry of the trifluoromethyl groups.

The analysis of a crystal structure provides a wealth of data. Bond lengths and angles within the this compound molecule would be precisely measured. The strong electronegativity of the fluorine atoms in the CF₃ groups is expected to influence the electronic structure and geometry of the pyranone ring, for instance, by shortening adjacent C-C bonds.

Furthermore, the crystal packing is dictated by intermolecular interactions. In fluorinated compounds, interactions involving fluorine are particularly important. researchgate.net Potential interactions for this molecule include:

C–H···O Hydrogen Bonds: Interactions between the vinyl protons of the pyranone ring and the carbonyl oxygen of a neighboring molecule.

C–F···H Interactions: Weak hydrogen bonds between a fluorine atom and a hydrogen atom on an adjacent molecule. rsc.org

F···F Interactions: Close contacts between fluorine atoms on neighboring molecules, which can be either attractive or repulsive depending on their geometry. rsc.org

π–π Stacking: Interactions between the electron systems of parallel pyranone rings. The presence of the bulky and electron-withdrawing CF₃ groups may influence or hinder efficient stacking.

These interactions govern the solid-state arrangement and can significantly impact the material's bulk properties. nih.govrsc.org

| Bond Type | Typical Length (Å) | Reference/Context |

|---|---|---|

| C–F (in CF₃) | 1.33 - 1.36 | General organofluorine compounds researchgate.net |

| C–C (sp²–sp²) | 1.46 - 1.48 | Conjugated systems |

| C=C (in pyrone) | 1.34 - 1.36 | α,β-unsaturated ketones |

| C=O (ketone) | 1.21 - 1.23 | Conjugated ketones |

| C–O (ether in ring) | 1.35 - 1.37 | Vinyl ethers |

Photophysical and Optoelectronic Characterization

The photophysical properties of a molecule describe its interaction with light, specifically the processes of absorption and emission. These properties are dictated by the molecule's electronic structure.

UV-Vis absorption spectroscopy measures the wavelengths of light a molecule absorbs. For 4H-pyran-4-one derivatives, the absorption is typically due to π → π* and n → π* electronic transitions. The parent compound, 2,6-dimethyl-4H-pyran-4-one, exhibits an absorption maximum around 250 nm in the gas phase. nist.gov The introduction of two strongly electron-withdrawing trifluoromethyl groups in this compound is expected to significantly alter the electronic structure. These groups would lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This change could lead to a shift in the absorption maximum (a hypsochromic or bathochromic shift) compared to non-fluorinated analogs.

Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light. Many pyran derivatives are known to be fluorescent. mdpi.comfrontiersin.orgnih.gov The efficiency (quantum yield) and wavelength of this emission are sensitive to the molecular structure. While some pyran derivatives show strong emission, the fluorescence of this compound would need to be determined experimentally, as the presence of CF₃ groups can sometimes quench fluorescence through various mechanisms.

Solvatochromism is the phenomenon where a substance's color (and hence its absorption or emission spectrum) changes with the polarity of the solvent. nih.gov This effect is common in molecules where there is a significant change in the dipole moment between the ground and excited states. Many pyran derivatives exhibit solvatochromism. mdpi.commdpi.comijsrst.com For this compound, a study of its UV-Vis absorption and fluorescence spectra in a range of solvents with varying polarities would reveal its solvatochromic behavior. A shift in the emission wavelength as solvent polarity increases would indicate a more polar excited state.

Mechanochromism is a change in luminescence properties in response to mechanical stimuli, such as grinding or shearing. This phenomenon is tied to changes in the solid-state packing of molecules. chinesechemsoc.org For example, grinding can convert a crystalline form with one type of molecular packing and emission color into an amorphous or different polymorphic form with a different packing arrangement and emission color. Computational studies on 4H-pyran-4-one derivatives suggest they have the potential to crystallize in different polymorphs (monomer vs. π-dimer aggregates), which is a key prerequisite for mechanochromic behavior. chinesechemsoc.org Investigating whether this compound exhibits mechanochromism would involve observing its fluorescence before and after applying mechanical force to its solid-state powder.

Nonlinear Optical (NLO) Properties and Two-Photon Absorption (2PA) Cross Sections

The field of nonlinear optics (NLO) investigates the interaction of high-intensity light with materials, leading to a variety of phenomena not observed at lower light intensities. Materials with significant NLO properties are crucial for the development of advanced photonic and optoelectronic devices, including optical switches, frequency converters, and high-resolution imaging systems. The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the presence of polarizable π-electron systems and the influence of electron-donating or electron-withdrawing groups.

Two-photon absorption (2PA) is a third-order NLO process where a molecule simultaneously absorbs two photons. This phenomenon is of particular interest for applications such as 3D microfabrication, photodynamic therapy, and two-photon fluorescence microscopy, which allows for deeper tissue penetration and higher resolution imaging compared to traditional one-photon microscopy. The efficiency of this process is quantified by the two-photon absorption cross-section (σ₂).

As of the latest literature surveys, specific experimental or dedicated computational studies on the nonlinear optical (NLO) properties and two-photon absorption (2PA) cross-sections of this compound have not been reported. However, the molecular architecture of this compound, featuring a π-conjugated pyran-4-one core symmetrically substituted with potent electron-withdrawing trifluoromethyl groups, provides a basis for predicting its potential NLO and 2PA characteristics by drawing comparisons with structurally related molecules.

Computational studies on similar heterocyclic systems, such as pyranopyrazole derivatives, have indicated that the pyran moiety can be a critical component in determining their NLO properties. wum.edu.pk Theoretical investigations of 2,6-diphenyl-4H-pyran-4-one, a structural analogue where the trifluoromethyl groups are replaced by phenyl groups, have suggested that the 4H-pyran-4-one core can contribute to a significant NLO response. semanticscholar.org The delocalized π-electron system of the pyran ring is a key feature that can lead to substantial molecular hyperpolarizabilities, a measure of the NLO response.

The introduction of trifluoromethyl (CF₃) groups is a well-established strategy in materials science to modify the electronic properties of organic molecules. The strong electron-withdrawing nature of the CF₃ group can significantly influence the intramolecular charge transfer (ICT) characteristics of a molecule, which is a critical factor for enhancing NLO properties. Computational studies on other organic molecules containing trifluoromethyl groups have highlighted their potential in optical applications. joasciences.com In the case of this compound, the symmetrical placement of two CF₃ groups is expected to create a quadrupole-like charge distribution, which can be favorable for third-order NLO phenomena like two-photon absorption.

For a molecule to exhibit a significant 2PA cross-section, it generally requires a substantial change in the dipole moment upon excitation or a large transition dipole moment to an intermediate state. The conjugated system of the 4H-pyran-4-one ring provides the necessary electronic framework for such transitions. The electron-withdrawing CF₃ groups can modulate the energies of the molecular orbitals, potentially lowering the energy of the lowest unoccupied molecular orbital (LUMO). This can influence the energy of the two-photon transition, and in some cases, lead to an enhancement of the 2PA cross-section.

While direct experimental data for this compound is not available, the general principles of NLO and 2PA suggest that this compound could be a promising candidate for further investigation. The combination of a π-conjugated heterocyclic core with strong electron-withdrawing substituents is a common design motif for NLO materials. Future computational studies employing density functional theory (DFT) could provide valuable insights into the molecular hyperpolarizabilities and predict the 2PA spectrum of this compound. Such theoretical work would be instrumental in guiding subsequent experimental validations and exploring its potential in advanced optical technologies.

Given the absence of specific research, the following table is a hypothetical representation of the kind of data that would be sought in a computational study of the NLO properties of this compound.

| Property | Symbol | Predicted Value | Unit |

| Dipole Moment | µ | Low (due to symmetry) | Debye |

| Mean Polarizability | <α> | Moderate | a.u. |

| First Hyperpolarizability | β | Low (due to symmetry) | a.u. |

| Second Hyperpolarizability | γ | Potentially significant | a.u. |

| Max. 2PA Cross-Section | σ₂ | To be determined | GM |

Applications of 2,6 Bis Trifluoromethyl 4h Pyran 4 One As a Versatile Building Block in Organic Synthesis and Materials Science

Construction of Fluorinated Heterocyclic Compoundsresearchgate.netsci-hub.senih.gov

The electron-deficient nature of the 2,6-bis(trifluoromethyl)-4H-pyran-4-one ring makes it susceptible to nucleophilic attack, often leading to ring-opening and subsequent recyclization reactions. This reactivity has been extensively exploited for the regioselective synthesis of various trifluoromethyl-containing heterocyclic systems. researchgate.net

Synthesis of Fluorinated Pyridine (B92270) and Pyridone Derivativesresearchgate.netnih.gov

One of the most fundamental transformations of this compound is its conversion into the corresponding pyridone and pyridine derivatives. This is typically achieved through a reaction with ammonia (B1221849) or primary amines, where the pyran ring oxygen is replaced by a nitrogen atom. This reaction provides a direct and efficient route to 2,6-bis(trifluoromethyl)pyridin-4(1H)-ones, which are important intermediates in the development of pharmaceuticals and agrochemicals. nih.gov

The general reaction involves the treatment of the pyranone with an amine in a suitable solvent, often with heating. The high electrophilicity of the pyranone ring facilitates this transformation, leading to high yields of the desired N-substituted pyridones. These pyridones can be further functionalized; for example, the keto group can be converted to a chloro substituent, which can then undergo various nucleophilic substitution reactions to introduce further diversity.

Table 1: Synthesis of Pyridone Derivatives from this compound Data is illustrative of typical reactions described in the literature.

Access to Pyrazole (B372694), Indole (B1671886), and Fused Heterocyclic Systemsresearchgate.netnih.gov

The versatility of this compound extends to the synthesis of other important heterocyclic scaffolds like pyrazoles and indoles. researchgate.net The reaction with hydrazine (B178648) derivatives is a common strategy to access trifluoromethyl-substituted pyrazoles. This transformation proceeds through a ring-opening of the pyranone by the hydrazine, followed by an intramolecular condensation and dehydration to form the stable pyrazole ring. The regioselectivity of this reaction is a key advantage, allowing for the controlled synthesis of specific isomers. researchgate.net

Furthermore, this pyranone serves as a precursor for more complex fused heterocyclic systems. For example, pyrazolo[1,5-c]pyrimidine (B12974108) derivatives can be synthesized from intermediates derived from 2-CF3-4-pyrones. researchgate.net The synthesis of indole derivatives can also be achieved through multi-step sequences starting from the pyranone, often involving the construction of a suitably substituted aniline (B41778) precursor which then undergoes cyclization. researchgate.net These methods provide access to novel fluorinated analogs of biologically active fused heterocycles. nih.govsemanticscholar.org

Formation of Oxadiazole and Tetrazole-Functionalized Pyranones and Pyridinesincemc.ro

While direct functionalization of this compound to incorporate oxadiazole or tetrazole moieties is less common, it can be achieved through multi-step synthetic sequences. A more prevalent strategy involves first converting the pyranone into a more easily functionalized intermediate, such as a cyanopyridine or a carboxylic acid derivative.

For instance, a pyridone derived from the starting pyranone can be converted into a nitrile. This cyano group is a versatile handle for constructing heterocycles. It can be reacted with sodium azide (B81097) to form a tetrazole ring or can be part of a sequence to build a 1,2,4-oxadiazole (B8745197) ring. incemc.ro This approach allows for the attachment of these pharmacologically important heterocyclic units to a trifluoromethyl-substituted pyridine core, thereby combining the unique properties of both moieties in a single molecule. incemc.ro

Development of Advanced Materials for Photonics and Optoelectronics

The strong electron-accepting character of the this compound core makes it an attractive component for the design of "push-pull" chromophores. These molecules, which contain electronically linked donor and acceptor groups, are central to the development of materials for photonics and optoelectronics.

Synthesis of Fluorinated Merocyanine (B1260669) Dyes and Related Chromophoresnih.gov

Merocyanine dyes are a class of chromophores characterized by a donor and an acceptor group connected by a polymethine bridge. The this compound unit can serve as a powerful acceptor in such systems. The synthesis of these dyes often involves the functionalization of a related pyranone, 2-methyl-6-trifluoromethyl-4-pyrone, by reaction with an activating agent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.gov This reaction forms a reactive enamino-substituted pyrone. nih.gov

This intermediate can then be reacted with various nucleophiles or used in cycloaddition reactions to build more complex conjugated systems. nih.gov By attaching a strong electron-donating group (such as a dimethylamino-substituted phenyl or a julolidine (B1585534) moiety) through a conjugated linker to the pyranone acceptor, fluorinated merocyanine dyes with strong intramolecular charge transfer (ICT) can be synthesized. The trifluoromethyl groups play a crucial role in enhancing the acceptor strength and improving the photostability of the resulting dyes.